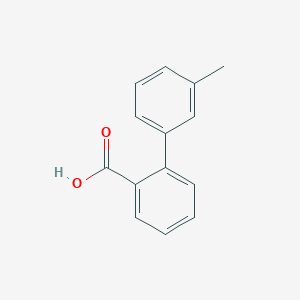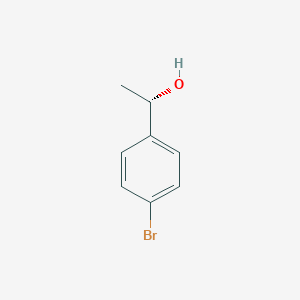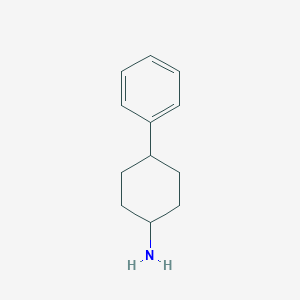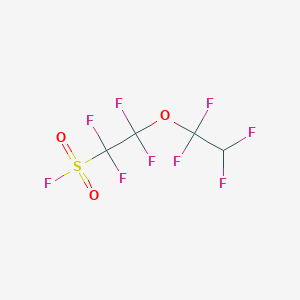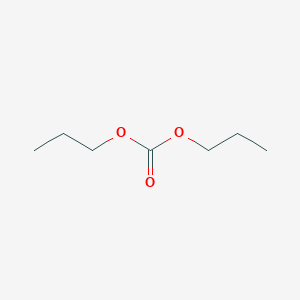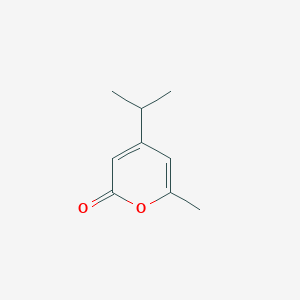![molecular formula C19H13BrN2O B009150 1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone CAS No. 108335-04-2](/img/structure/B9150.png)
1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eudistomine S is a β-carboline derivative isolated from marine tunicates, specifically from the family Ascidiacea. These compounds are known for their unique structures and significant biological activities, including cytotoxic, antitumor, and antiviral properties .
Applications De Recherche Scientifique
Eudistomine S has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-carboline chemistry and developing new synthetic methodologies.
Biology: Investigated for its cytotoxic effects on various cell lines, including cancer cells.
Medicine: Explored for its potential antitumor and antiviral properties, making it a candidate for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eudistomine S typically involves the Pictet-Spengler reaction, which is an acid-catalyzed cyclization of tryptamines with aldehydes or ketones. This reaction forms the β-carboline core structure. The specific conditions for synthesizing Eudistomine S include using bromo-substituted tryptamines and phenylglyoxals as key intermediates .
Industrial Production Methods
Industrial production of Eudistomine S is not well-documented due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Eudistomine S undergoes various chemical reactions, including:
Oxidation: This reaction can modify the β-carboline core, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the β-carboline core.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens (bromine, chlorine) and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution can introduce halogenated derivatives .
Mécanisme D'action
The mechanism of action of Eudistomine S involves its interaction with cellular targets, such as ribosomal subunits. By binding to the 40S or 80S ribosomal subunits, Eudistomine S inhibits protein translation, leading to cell death. This mechanism is responsible for its cytotoxic, antitumor, and antiviral properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eudistomine S is part of a larger family of β-carboline derivatives, including:
- Eudistomine C
- Eudistomine U
- Isoeudistomine U
Uniqueness
Eudistomine S is unique due to its specific substitution pattern and the presence of bromo-substituted groups, which are characteristic of marine natural products.
Propriétés
Numéro CAS |
108335-04-2 |
|---|---|
Formule moléculaire |
C19H13BrN2O |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C19H13BrN2O/c20-13-6-7-16-15(11-13)14-8-9-21-19(18(14)22-16)17(23)10-12-4-2-1-3-5-12/h1-9,11,22H,10H2 |
Clé InChI |
OYTXGTJRWYPFKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=C(C=C4)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


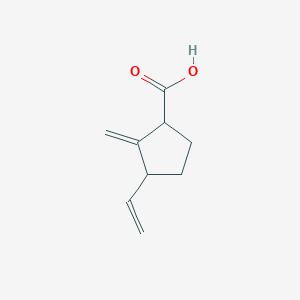
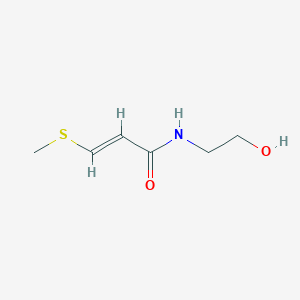

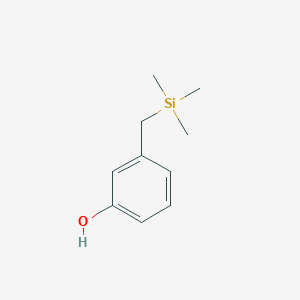
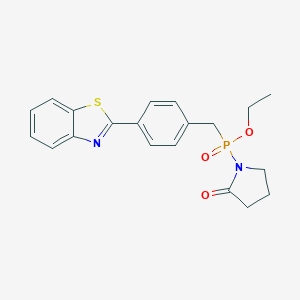
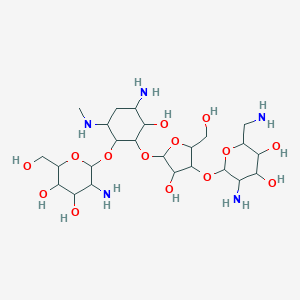
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)

